Comparative Serine Hydrolase Affinity: 2-Methyl Derivative vs. Optimized 5-Ethyl Analog
The 2-methyl substituted benzoxazinone (54789-69-4) serves as a baseline inhibitor, with a reported Ki of 2.3 nM against serine hydrolases [1]. In a direct comparison from the same SAR study, the optimized 2-ethoxy-5-ethylbenzoxazinone (Compound 38) achieved a Ki of 42 pM against human leukocyte elastase (HLE) [2]. This demonstrates the profound impact of C2 and C5 substitution on potency.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM |
| Comparator Or Baseline | 2-ethoxy-5-ethylbenzoxazinone (Compound 38): Ki = 42 pM (0.042 nM) |
| Quantified Difference | ~55-fold difference in potency (2.3 nM vs 0.042 nM) |
| Conditions | Inhibitor affinity towards enzymes of class serine hydrolase; determined using biotin or fluorescent radioligand (FP-biotin or FP-Rh) [1]; Alternate substrate inhibition of human leukocyte elastase [2]. |
Why This Matters
This 55-fold difference in Ki quantifies why 54789-69-4 is a foundational SAR tool, not a potent lead compound, and justifies the need for analogs with specific alkyl/alkoxy substitutions for high-potency applications.
- [1] TargetMine (NIBIOHN). Interaction data for ChEMBL:CHEMBL35925 (2-methyl-4H-3,1-benzoxazin-4-one). Ki = 2.3 nM for serine hydrolase. View Source
- [2] Krantz A, Spencer RW, Tam TF, Liak TJ, Copp LJ, Thomas EM, Rafferty SP. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. J Med Chem. 1990;33(2):464-479. View Source
